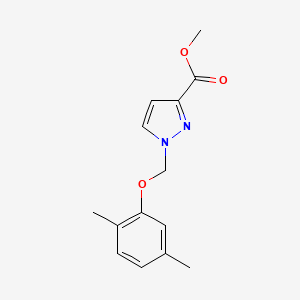
Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a pyrazole ring substituted with a carboxylate group and a 2,5-dimethylphenoxy methyl group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group is introduced by esterification of the pyrazole derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Attachment of the 2,5-Dimethylphenoxy Methyl Group: This step involves the reaction of the pyrazole carboxylate with 2,5-dimethylphenol and formaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2,5-dimethylphenoxy acetic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate
- Methyl 1-((2,6-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate
- Methyl 1-((3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-((2,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
methyl 1-[(2,5-dimethylphenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-4-5-11(2)13(8-10)19-9-16-7-6-12(15-16)14(17)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZPBZCSRUPWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCN2C=CC(=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
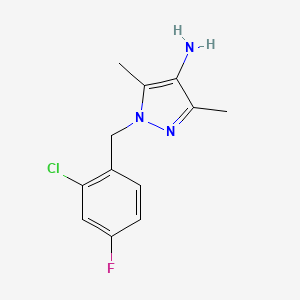

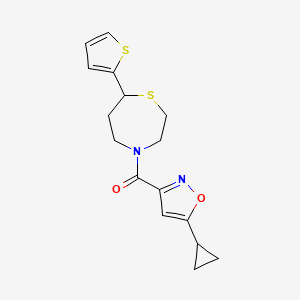
![N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide](/img/structure/B2545054.png)
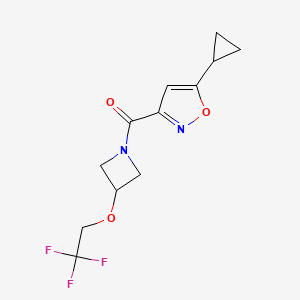
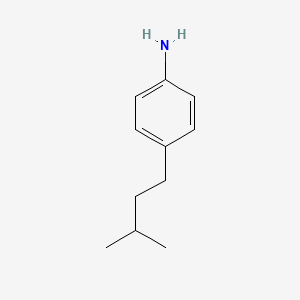
![5-ethyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2545062.png)
![(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B2545064.png)
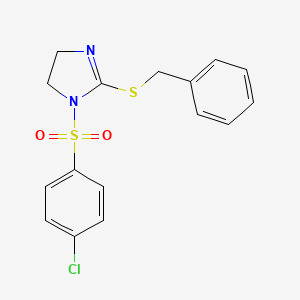
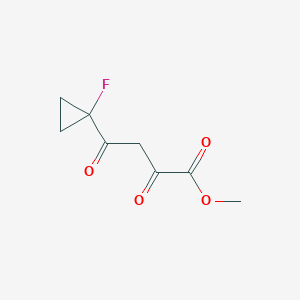
![2-{[2-(3-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2545068.png)
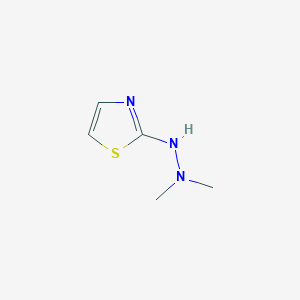
![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)
![3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine](/img/structure/B2545072.png)
